![molecular formula C12H10N2O4 B1305512 2-(4-Methoxyphenoxy)-3-nitropyridine CAS No. 76893-48-6](/img/structure/B1305512.png)
2-(4-Methoxyphenoxy)-3-nitropyridine
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Overview
Description
The compound 2-(4-Methoxyphenoxy)-3-nitropyridine is a chemical that is not directly mentioned in the provided papers. However, the papers do discuss various nitropyridine derivatives and their chemical properties, which can be relevant to understanding the compound . For instance, the synthesis of related compounds, such as 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones, and their rearrangements to other structures like imidazo[1,2-a]pyridines and indoles, are discussed . Additionally, the structural and spectroscopic analysis of similar nitropyridine compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, provides insights into the molecular and crystal structures of these types of compounds .
Synthesis Analysis
The synthesis of nitropyridine derivatives often involves multi-step reactions, including nitration, substitution, and rearrangement processes. For example, the nitration of 2-methoxy-3-hydroxypyridine leads to the introduction of nitro groups at specific positions on the pyridine ring . Similarly, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves substitution, oxidation, nitration, and ammoniation steps . These studies provide a framework for understanding how nitropyridine derivatives, including 2-(4-Methoxyphenoxy)-3-nitropyridine, might be synthesized.
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives is often characterized using techniques such as X-ray diffraction, IR, NMR, and electronic spectroscopy. For instance, the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been determined and analyzed using DFT calculations, which are compared with experimental data . The study of the solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol also provides insights into the hydrogen bonding interactions and proton transfer in these compounds .
Chemical Reactions Analysis
Nitropyridine derivatives can undergo various chemical reactions, including rearrangements and interactions with other chemicals. The reaction of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine to yield imidazo[1,2-a]pyridines and indoles is an example of such reactivity . Additionally, the formation of hydrogen-bonded dimers, as seen in the 1:1 complex of 4-nitrophenol and 4-methylpyridine, demonstrates the potential for intermolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives can be influenced by their molecular structure and the presence of functional groups. The optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, such as UV–vis absorption and fluorescence, are affected by the solvent used, indicating the role of the environment on these properties . The crystal structures of N-(4-Nitrobenzylidene)-2-methoxy-5-aminopyridine in different crystalline forms also highlight the impact of molecular arrangement on the properties of these compounds .
properties
IUPAC Name |
2-(4-methoxyphenoxy)-3-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-17-9-4-6-10(7-5-9)18-12-11(14(15)16)3-2-8-13-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWDAVSBLSUVEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379348 |
Source
|
Record name | 2-(4-methoxyphenoxy)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26727040 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Methoxyphenoxy)-3-nitropyridine | |
CAS RN |
76893-48-6 |
Source
|
Record name | 2-(4-methoxyphenoxy)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the structural significance of 2-(4-Methoxyphenoxy)-3-nitropyridine?
A: The structure of 2-(4-Methoxyphenoxy)-3-nitropyridine is characterized by a near-orthogonal arrangement between its pyridine and benzene rings. [] This means the two rings are almost perpendicular to each other. This arrangement is further defined by the pyridine nitrogen atom pointing towards the center of the benzene ring. Additionally, the nitro (-NO2) and methoxy (-OMe) substituents are not aligned with their respective aromatic rings. [] This specific spatial arrangement likely influences the molecule's interactions with other molecules and its overall activity.
Q2: What is the therapeutic potential of 2-(4-Methoxyphenoxy)-3-pyridinamine and how does it compare to existing treatments?
A: 2-(4-Methoxyphenoxy)-3-pyridinamine, particularly its hydrochloride salt, shows promise as a topical treatment for inflammatory skin diseases. [, ] Preclinical studies using TPA-induced mouse ear edema and carrageenan-induced rat paw edema models demonstrate its superior efficacy compared to ibuprofen and nimesulide, two established anti-inflammatory agents. [, ] This suggests that 2-(4-Methoxyphenoxy)-3-pyridinamine could offer a more effective treatment option for inflammatory skin conditions.
Q3: How is 2-(4-Methoxyphenoxy)-3-pyridinamine synthesized?
A: 2-(4-Methoxyphenoxy)-3-pyridinamine is synthesized through the catalytic hydrogenation of 2-(4-Methoxyphenoxy)-3-nitropyridine. [, ] This reaction can be carried out in the presence of an acid, which facilitates the formation of the corresponding salt, such as the hydrochloride salt. [, ]
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